Astrazon Orange R

Description

Properties

IUPAC Name |

1,3,3-trimethyl-2-[(E)-2-(1-methyl-2-phenylindol-3-yl)ethenyl]indol-1-ium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N2.ClH/c1-28(2)23-15-9-11-17-25(23)29(3)26(28)19-18-22-21-14-8-10-16-24(21)30(4)27(22)20-12-6-5-7-13-20;/h5-19H,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORKUZBPMQEQET-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4657-00-5 |

Source

|

| Record name | Basic Orange 22 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4657-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Orange 22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Indolium, 1,3,3-trimethyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,3-trimethyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl]-3H-indolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Astrazon Orange R: A Technical Guide to its Chemical Properties and Potential for Microscopy

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Territories in Cellular Imaging

In the vast arsenal of fluorescent probes available to the modern researcher, established dyes like Acridine Orange and the MitoTracker™ series have become indispensable workhorses. However, the relentless pursuit of scientific advancement demands a continuous exploration of novel chemical entities that may offer unique advantages in specific microscopic applications. Astrazon Orange R, a dye with a long-standing history in the textile industry, presents such an intriguing case. While its utility in biological imaging is not yet established, its chemical properties as a cationic dye suggest a potential that warrants investigation.

This technical guide is structured to provide a comprehensive overview of Astrazon Orange R's known chemical characteristics. It will then bridge this knowledge gap by presenting a hypothetical framework for its application in fluorescence microscopy, drawing parallels with the well-documented cationic dye, Acridine Orange. This document is intended not as a rigid protocol, but as a foundational resource for the intrepid researcher poised to explore the frontiers of cellular staining.

Physicochemical Profile of Astrazon Orange R

Astrazon Orange R, also known by its Colour Index name Basic Orange 22 and CAS number 4657-00-5, is a cationic methine dye.[1] Its primary documented application is in the dyeing of acrylic fibers, where it imparts a bright, reddish-orange hue.[2][3] The cationic nature of this dye is the cornerstone of its potential utility in biological microscopy, as it suggests an affinity for negatively charged structures within the cell.

| Chemical Property | Value | Source(s) |

| Synonyms | Basic Orange 22, C.I. 48040 | [1][4] |

| CAS Number | 4657-00-5 | [1][4] |

| Molecular Formula | C₂₈H₂₇ClN₂ | [1][5] |

| Molecular Weight | 426.99 g/mol | [1][5] |

| Appearance | Dark orange powder | [3][4] |

| Solubility | Soluble in water (7.7 g/L at 20°C) | [4][5] |

| Storage | 2-8°C, sealed from moisture | [4] |

A study on the photophysics of Astrazon Orange R indicates a complex behavior influenced by solvent viscosity, involving cyanine isomerization.[6] This suggests that its fluorescent properties may be highly sensitive to its microenvironment, a characteristic that can be exploited in "turn-on" fluorescent probes that exhibit enhanced emission upon binding to a target.[7]

The Cationic Dye in a Biological Context: A Mechanistic Hypothesis

The positive charge on the Astrazon Orange R molecule is the primary driver for its potential interaction with cellular components.[8] Many vital biological macromolecules and organelles carry a net negative charge, making them electrostatic targets for cationic dyes.

Potential Cellular Targets:

-

Nucleic Acids (DNA and RNA): The phosphate backbone of DNA and RNA is polyanionic, presenting a high-density negative charge that readily attracts and binds cationic molecules.

-

Mitochondria: The inner mitochondrial membrane maintains a significant negative potential due to the proton pumping of the electron transport chain. This makes mitochondria a primary site of accumulation for many cationic dyes.[9][10]

-

Acidic Vesicles: Lysosomes and other acidic organelles can also accumulate cationic dyes due to their low internal pH.[11]

The binding of a dye like Astrazon Orange R to these structures is likely to be driven by a combination of electrostatic interactions and other weaker forces such as van der Waals interactions and hydrophobic bonding.[12]

Caption: Hypothetical mechanism of Astrazon Orange R uptake and localization in a cell.

A Framework for Experimental Exploration

Given the absence of established microscopy protocols for Astrazon Orange R, the following sections provide a theoretical starting point for researchers. This framework is based on the well-characterized cationic dye, Acridine Orange, and should be adapted and optimized.

Essential Prerequisite: Determining Spectral Properties

Before any staining protocol can be developed, the excitation and emission spectra of Astrazon Orange R in a relevant buffer (e.g., PBS) must be determined using a spectrophotometer and a fluorometer. This is a critical first step. For the related compound, Astrazon Orange G, an absorbance peak at 492 nm has been noted.[13] This may serve as a preliminary guide for an excitation wavelength range to investigate for Astrazon Orange R.

A Starting Point for a Live-Cell Staining Protocol

This hypothetical protocol is designed for cultured cells and is based on common procedures for live-cell staining with cationic dyes.

Materials:

-

Astrazon Orange R powder

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Phosphate-buffered saline (PBS)

-

Complete cell culture medium

-

Cultured cells on glass-bottom dishes or coverslips

-

Fluorescence microscope

Protocol:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of Astrazon Orange R in high-quality DMSO. Store at -20°C, protected from light.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting range of 1-10 µM is recommended for initial experiments.

-

Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the Astrazon Orange R working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

Washing: a. Remove the staining solution. b. Wash the cells twice with pre-warmed PBS or complete culture medium to remove excess dye.

-

Imaging: a. Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. b. Immediately visualize the cells using a fluorescence microscope equipped with the appropriate filter sets determined from the spectral characterization.

Caption: Hypothetical workflow for live-cell staining with Astrazon Orange R.

Comparative Analysis: Astrazon Orange R vs. Acridine Orange

Acridine Orange is a well-known cationic dye that exhibits metachromatic properties, fluorescing green when bound to double-stranded DNA and red/orange when bound to single-stranded RNA or in acidic compartments.[14][15][16] This allows for the simultaneous visualization of the nucleus and cytoplasm/lysosomes.

Potential Advantages of Astrazon Orange R (to be investigated):

-

Photostability: As a dye developed for the textile industry, it may possess greater photostability than some biological stains, which would be advantageous for time-lapse imaging.

-

Spectral Properties: Its spectral characteristics, once determined, may fill a niche in the orange-red spectrum that is beneficial for multi-color imaging experiments.

-

Environmental Sensitivity: Its fluorescence may be more sensitive to changes in the local environment (e.g., membrane potential), potentially making it a useful reporter of cellular health or function.

Known Advantages of Acridine Orange:

-

Well-Characterized: Its spectral properties, mechanism of action, and numerous protocols are extensively documented.[11][17][18]

-

Metachromasia: Its ability to emit different colors depending on its binding target is a powerful feature for cellular analysis.[15]

-

Versatility: It is used for both live and fixed cell staining, as well as for flow cytometry.[14][18]

Concluding Remarks and Future Directions

Astrazon Orange R stands as a molecule of untapped potential for the field of microscopy. Its identity as a cationic dye provides a strong theoretical basis for its application as a fluorescent stain for nucleic acids and mitochondria. However, this guide underscores the critical need for foundational research to characterize its photophysical properties and to develop and validate specific staining protocols.

For researchers in cell biology and drug development, the exploration of novel fluorescent probes like Astrazon Orange R could lead to the development of new tools for visualizing cellular structures and processes. The path forward requires a systematic investigation, beginning with the determination of its excitation and emission spectra, followed by optimization of staining conditions in various cell types, and finally, a thorough characterization of its photostability and specificity. The insights gained from such studies will determine whether Astrazon Orange R can transition from a textile colorant to a valuable tool in the microscopist's palette.

References

- Current time information in Detroit, MI, US. (n.d.). Google.

-

Cationic orange 22(basic orange 22,cationic orange r) TDS|Cationic orange 22(basic orange 22,cationic orange r) from Chinese supplier and producer - CATIONIC ORANGE DYES - Enoch dye. (n.d.). Enoch dye. Retrieved January 30, 2026, from [Link]

-

Molecular structure of Astrazon Orange-R. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Joint spectroscopic and theoretical investigation of cationic cyanine dye Astrazon Orange-R: solvent viscosity controlled relaxation of excited states. (n.d.). RSC Publishing. Retrieved January 30, 2026, from [Link]

-

Astrazon orange. (2024, April 9). ChemBK. Retrieved January 30, 2026, from [Link]

-

Basic Orange 22. (2012, April 25). World dye variety. Retrieved January 30, 2026, from [Link]

-

Live Cell Painting: image-based profiling in live cells using Acridine Orange. (2024, August 29). PubMed. Retrieved January 30, 2026, from [Link]

-

Fluorescence applications in molecular neurobiology. (n.d.). PMC - PubMed Central. Retrieved January 30, 2026, from [Link]

-

ACRIDINE ORANGE STAIN. (n.d.). DALynn Biologicals. Retrieved January 30, 2026, from [Link]

-

Live Cell Imaging @abberior.rocks. (n.d.). Abberior. Retrieved January 30, 2026, from [Link]

-

AO/PI Staining Protocol for Cell Viability (Acridine orange (AO) and propidium iodide (PI) ). (2025, October 8). YouTube. Retrieved January 30, 2026, from [Link]

-

Live Cell Painting: image-based profiling in live cells using Acridine Orange. (2024, August 29). bioRxiv. Retrieved January 30, 2026, from [Link]

-

Mitochondria staining with mitotracker red. (2025, September 1). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

-

Sirius Red Staining Protocol for Collagen. (2024, January 26). IHC WORLD. Retrieved January 30, 2026, from [Link]

-

Fluorescence microscopy: biological applications and imaging methods. (2005). G.I.T. Imaging & Microscopy. Retrieved January 30, 2026, from [Link]

-

Life Science Applications of Submicron IR and Raman Microscopy and Spectroscopy with Fluorescence Imaging. (2023, January 23). AZoM. Retrieved January 30, 2026, from [Link]

-

Acridine orange method for DNA and RNA. (2024, January 20). IHC WORLD. Retrieved January 30, 2026, from [Link]

-

Mitochondrium labeling protocol for live-cell applications. (n.d.). Abberior Instruments. Retrieved January 30, 2026, from [Link]

-

Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. guidechem.com [guidechem.com]

- 3. Cationic orange 22(basic orange 22,cationic orange r) TDS|Cationic orange 22(basic orange 22,cationic orange r) from Chinese supplier and producer - CATIONIC ORANGE DYES - Enoch dye [enochdye.com]

- 4. ASTRAZON ORANGE R | 4657-00-5 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Joint spectroscopic and theoretical investigation of cationic cyanine dye Astrazon Orange-R: solvent viscosity controlled relaxation of excited states - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. sahoury.com [sahoury.com]

- 11. Live Cell Painting: image-based profiling in live cells using Acridine Orange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dalynn.com [dalynn.com]

- 13. Absorption [Astrazon Orange G] | AAT Bioquest [aatbio.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Acridine orange method for DNA and RNA - IHC WORLD [ihcworld.com]

- 16. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Astrazon Orange R: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Structure, and Applications of a Versatile Cationic Dye

Introduction

Astrazon Orange R, also known as C.I. Basic Orange 22, is a cationic dye belonging to the methine class.[1] Its vibrant orange-red hue and strong affinity for anionic substrates have established it as a significant compound in the textile industry, particularly for the dyeing of acrylic fibers.[2] Beyond its industrial utility, the inherent fluorescence and cationic nature of Astrazon Orange R present intriguing possibilities for applications in scientific research, ranging from analytical chemistry to potential roles in cellular imaging. This technical guide provides a comprehensive overview of Astrazon Orange R, detailing its chemical structure, physicochemical properties, synthesis, and known applications, with a forward-looking perspective on its utility for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Astrazon Orange R is a dark orange powder that is soluble in water.[1][3] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 4657-00-5 | [1] |

| Molecular Formula | C28H27ClN2 | [1] |

| Molecular Weight | 426.98 g/mol | [1] |

| Appearance | Dark orange to red solid powder | [3] |

| Water Solubility | 7.7 g/L at 20°C | [3] |

| Colour Index | 48040 | [3] |

| Storage Temperature | 2-8°C, sealed, away from moisture | [3] |

Chemical Structure and Synthesis

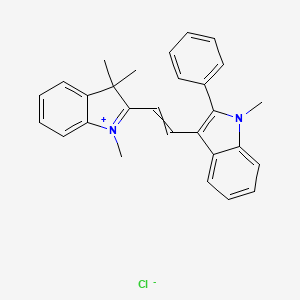

The chemical name of Astrazon Orange R is 1,3,3-trimethyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl]-3H-indolium chloride.[4] Its structure is characterized by two heterocyclic indole moieties linked by a dimethine chain, which forms the chromophore responsible for its color. The positive charge on one of the nitrogen atoms classifies it as a cationic dye.

Caption: Chemical structure of Astrazon Orange R.

The synthesis of Astrazon Orange R involves the condensation of 1,3,3-Trimethyl-2-methyleneindoline and 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde in glacial acetic acid at 90°C. The resulting product is then precipitated in water and converted to its chloride salt.[1]

Applications

Textile Dyeing

The primary application of Astrazon Orange R is in the dyeing of acrylic and its blended fabrics. Its cationic nature allows it to form strong ionic bonds with the anionic groups present in acrylic fibers, resulting in excellent colorfastness.[5] It produces a bright orange shade with a slight reddish hue. The dye is stable at high temperatures (up to 120°C) during the dyeing process, maintaining its color integrity.[1] It is also used for dyeing cellulose acetate and chlorinated fibers.

Analytical Chemistry

Astrazon Orange R can be utilized as a standard in analytical methods for the detection of synthetic colorants. A published method details its synchronized detection along with twelve other colorants in hawthorn pills using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This highlights its potential as a reference material in food safety and quality control laboratories.

Experimental Protocol: Detection of Astrazon Orange R in a Solid Matrix (Adapted from CN201711056673.9)

-

Sample Preparation:

-

Accurately weigh 5-6 g of the homogenized solid sample.

-

Add 25-30 mL of methanol and sonicate for 30-40 minutes.

-

Allow the mixture to cool, then shake well and filter.

-

Precisely transfer 1 mL of the filtrate to a 10 mL volumetric flask and dilute to the mark with 50% methanol.

-

Filter the resulting solution through a 0.2 μm membrane to obtain the sample solution.

-

-

Preparation of Standard Solution:

-

Prepare a stock solution of Astrazon Orange R in methanol.

-

Create a series of working standard solutions by diluting the stock solution with a blank matrix solution (prepared by following the sample preparation steps with a sample known to be free of the analyte).

-

-

LC-MS/MS Analysis:

-

Inject equal volumes of the sample and standard solutions into an LC-MS/MS system.

-

Develop a suitable chromatographic method for the separation of Astrazon Orange R.

-

Set the mass spectrometer to monitor for the specific precursor and product ions of Astrazon Orange R for quantification.

-

Caption: Workflow for the detection of Astrazon Orange R in a solid matrix.

Mechanism of Action and Scientific Insights

As a cationic dye, the primary mechanism of interaction of Astrazon Orange R with anionic substrates, such as acrylic fibers, is through electrostatic attraction. The positively charged indolium nitrogen atom in the dye molecule is attracted to the negatively charged groups (e.g., sulfonate or carboxylate groups) present in the polymer chains of the acrylic material. This strong ionic interaction is a key factor in the dye's effectiveness and the fastness of the resulting color.[6][7]

From a photophysical perspective, Astrazon Orange R is a cyanine dye. A study investigating its spectroscopic and theoretical properties revealed that its excited states undergo solvent viscosity-controlled relaxation, which involves isomerization of the cyanine chromophore.[8][9] This characteristic is fundamental to its properties as a dye and suggests its potential as a fluorescent probe where changes in the local environment could influence its fluorescence emission. While specific protocols for its use in biological imaging are not yet established in the literature, its cationic nature and fluorescence suggest it could potentially be explored for staining negatively charged cellular components, such as nucleic acids or the surfaces of certain microorganisms. However, it is crucial to note that this would require dedicated research to develop and validate appropriate staining protocols and to understand its specificity and potential cytotoxicity.

Safety and Handling

Astrazon Orange R is classified as a hazardous substance. It is toxic if swallowed and causes serious eye damage.[4] It is also very toxic to aquatic life with long-lasting effects.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[10] Work should be conducted in a well-ventilated area, and inhalation of the dust should be avoided. In case of contact with eyes, rinse cautiously with water for several minutes.[4] If swallowed, seek immediate medical attention.[4]

Conclusion

Astrazon Orange R is a well-established cationic dye with significant applications in the textile industry. Its defined chemical structure, CAS number, and known physicochemical properties make it a reliable compound for various uses. While its primary role has been in industrial dyeing, its characteristics as a cationic and fluorescent molecule open avenues for its application in scientific research, particularly in analytical chemistry as a standard and potentially as a fluorescent probe in biological systems. For researchers and drug development professionals, Astrazon Orange R represents a compound with potential for novel applications, although further research is required to establish protocols and validate its use in areas such as cellular imaging. As with any chemical, adherence to strict safety protocols is paramount when handling Astrazon Orange R.

References

- Astrazon® Red 6B.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 22).

-

Molecular structure of Astrazon Orange-R. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Basic Orange 22 - World dye variety. (2012, April 25). Retrieved from [Link]

-

Joint spectroscopic and theoretical investigation of cationic cyanine dye Astrazon Orange-R: solvent viscosity controlled relaxation of excited states - PubMed. (n.d.). Retrieved from [Link]

- Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy. (2019, September 24). Frontiers in Oncology.

- BioTracker™ FerroOrange Live Cell Dye - Sigma-Aldrich. (n.d.).

-

The Influence of the Strength of Drug-Polymer Interactions on the Dissolution of Amorphous Solid Dispersions - PubMed. (2021, January 4). Retrieved from [Link]

- Basic Orange 21 - World dye variety. (2012, April 25).

- Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. (n.d.).

- Modification and Characterization of Polyacrylic Acid for Metal Ion Recovery. (n.d.).

- Protocols Archive - @abberior.rocks. (n.d.).

- SYTOX® Orange Nucleic Acid Stain (S-11368) - Thermo Fisher Scientific. (2001, January 13).

- Basic Red 22 - World dye variety. (2012, April 26).

- Acridine Orange Assay Protocol | Technical Note 182 - DeNovix. (2025, May 30).

- ChEMBL - EMBL-EBI. (n.d.).

- ACRIDINE ORANGE STAIN. (n.d.).

- SYPRO® Orange Protein Gel Stain Instruction Manual - Bio-Rad. (n.d.).

- EMS #10050 - Electron Microscopy Sciences. (n.d.).

- pH Effects on the Complexation, Miscibility and Radiation-Induced Crosslinking in Poly(acrylic acid)-Poly(vinyl alcohol)

- Miscibility of poly(acrylic acid)/poly(methyl vinyl ketone)

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Page loading... [wap.guidechem.com]

- 3. ASTRAZON ORANGE R | 4657-00-5 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. carlroth.com [carlroth.com]

- 6. The Influence of the Strength of Drug-Polymer Interactions on the Dissolution of Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modification and Characterization of Polyacrylic Acid for Metal Ion Recovery [article.sapub.org]

- 8. researchgate.net [researchgate.net]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. shop.carl-jaeger.de [shop.carl-jaeger.de]

Technical Whitepaper: Astrazon Orange R (Basic Orange 22) in Cellular Analysis

Executive Summary

Astrazon Orange R (C.I.[1] Basic Orange 22) is a cationic methine (cyanine) fluorophore utilized in cell biology primarily for its properties as a Delocalized Lipophilic Cation (DLC) . Unlike its nominal counterpart Acridine Orange (which intercalates nucleic acids), Astrazon Orange R functions through a Nernstian accumulation mechanism , targeting the mitochondrial matrix in response to the mitochondrial membrane potential (

This guide details the physicochemical mechanism of action, fluorescence dynamics, and validated protocols for live-cell mitochondrial imaging. It further highlights the dye's photophysical behavior as a potential molecular rotor , offering viscosity-dependent fluorescence enhancement.

Physicochemical Identity & Properties[2][3][4][5][6][7]

Astrazon Orange R is distinct from other "Orange" dyes. Researchers must verify the Chemical Abstracts Service (CAS) number to ensure experimental reproducibility.

| Property | Specification |

| Common Name | Astrazon Orange R |

| Chemical Name | Basic Orange 22 (C.I. 48040) |

| CAS Number | 4657-00-5 |

| Chemical Class | Cationic Methine / Cyanine |

| Charge | Positive (+1, Delocalized) |

| Excitation Max | ~480–500 nm (Solvent dependent) |

| Emission Max | ~560–580 nm (Orange-Red) |

| Solubility | Soluble in Water, Ethanol, DMSO |

Critical Distinction: Do not confuse Astrazon Orange R (Basic Orange 22) with Acridine Orange (Basic Orange 14). Acridine Orange is a metachromatic nucleic acid stain. Astrazon Orange R is a mitochondrial probe.

Mechanism of Action

The cellular uptake and localization of Astrazon Orange R are governed by two synergistic mechanisms: Electrophoretic Accumulation and Viscosity-Induced Fluorescence Enhancement .

Electrophoretic Mitochondrial Accumulation

As a lipophilic cation, Astrazon Orange R permeates the plasma membrane independent of transporters. Once in the cytosol, it equilibrates across the Inner Mitochondrial Membrane (IMM) according to the Nernst Equation.

-

Driving Force: The highly negative potential of the mitochondrial matrix (~-150 to -180 mV) attracts the positively charged dye.

-

Accumulation Factor: For every 60 mV of potential difference, the dye concentration increases 10-fold. Consequently, mitochondria can concentrate the dye up to 1000x higher than the cytosol.

-

Retention: Upon depolarization (e.g., via FCCP treatment), the dye is released back into the cytosol, validating its use as a

sensor.

Photophysics: The Molecular Rotor Effect

Recent photophysical studies suggest that Astrazon Orange R exhibits E/Z isomerization . In low-viscosity environments (cytosol), the molecule undergoes rapid non-radiative decay via intramolecular rotation, resulting in low fluorescence.

-

Restricted Rotation: When the dye accumulates in the viscous mitochondrial matrix or binds to rigid membrane structures (like cardiolipin), this rotation is inhibited.

-

Radiative Decay: The inhibition of rotation forces the molecule to relax via photon emission (fluorescence).

-

Result: This enhances the signal-to-noise ratio, as background fluorescence in the less viscous cytosol is suppressed.

Mechanistic Pathway Diagram

Figure 1: Kinetic pathway of Astrazon Orange R uptake. The dye crosses membranes passively but accumulates in the matrix driven by potential (

Experimental Protocol: Live Cell Mitochondrial Staining

This protocol is optimized for adherent mammalian cells (e.g., HeLa, HEK293, CHO).

Reagents

-

Stock Solution: Dissolve Astrazon Orange R powder in DMSO to 10 mM. Store at -20°C, protected from light.

-

Staining Buffer: Krebs-Ringer Buffer (KRB) or Phenol-red free DMEM.

-

Validation Control: FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) - 10 mM stock.

Step-by-Step Workflow

-

Preparation:

-

Seed cells on sterile glass-bottom dishes 24 hours prior to imaging. Aim for 60-70% confluency.

-

-

Dye Dilution:

-

Dilute the 10 mM stock into pre-warmed (37°C) Staining Buffer to a final concentration of 50–200 nM .

-

Note: Concentrations >500 nM may cause quenching or mitochondrial toxicity.

-

-

Incubation:

-

Remove culture medium and wash cells once with PBS.

-

Add the Staining Solution.

-

Incubate for 15–30 minutes at 37°C / 5% CO2.

-

-

Washing (Optional but Recommended):

-

Remove Staining Solution.[2]

-

Wash twice with fresh Staining Buffer to remove background dye.

-

Expert Tip: Because Astrazon Orange R is an equilibrium probe, extensive washing may reduce signal. If signal is weak, image without washing (using low background concentration).

-

-

Imaging:

-

Excitation: 488 nm (Argon laser) or 532 nm (Green laser).

-

Emission: Collect 560–600 nm (Orange/Red channel).

-

Time: Image immediately. Signal is stable for ~20-40 minutes.

-

Validation Experiment (Self-Check)

To confirm the signal is potential-dependent:

-

Acquire a baseline image of stained mitochondria.

-

Add FCCP (final concentration 5-10 µM) directly to the dish.

-

Observe for 5-10 minutes.

-

Expected Result: Rapid loss of mitochondrial fluorescence and redistribution of dye into the cytosol/nucleus, confirming the Nernstian mechanism.

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Nuclear Staining | Dye concentration too high or cell death. | Reduce concentration to <100 nM. Confirm cell viability (dead cells lose |

| Weak Signal | Low mitochondrial potential or excessive washing. | Image in the presence of low dye concentration (equilibrium mode). Check cell health.[2][3] |

| Photobleaching | High laser power. | Use minimal laser power. Astrazon Orange R is generally photostable but susceptible to ROS production. |

| Precipitation | Aqueous stock storage. | Always store stocks in DMSO. Only dilute into aqueous buffer immediately before use. |

References

-

Sigma-Aldrich. Astrazon Orange G (Basic Orange 21) Product Sheet.[4][5] (Used for comparative physicochemical data; Astrazon Orange R is Basic Orange 22).[6]

-

ChemicalBook. Astrazon Orange R (CAS 4657-00-5) Properties and Structure.

-

ResearchGate. Molecular structure and photophysics of Astrazon Orange-R. (Detailing E/Z isomerization and viscosity dependence).

-

Biotium. Mechanisms of Mitochondrial Staining. (General reference for cationic dye behavior in mitochondria).

Sources

- 1. guidechem.com [guidechem.com]

- 2. basic fuchsin dye: Topics by Science.gov [science.gov]

- 3. dye acridine orange: Topics by Science.gov [science.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Astrazon Orange G|lookchem [lookchem.com]

- 6. 2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride | 6359-45-1 | Benchchem [benchchem.com]

Beyond the Label: The Technical Identity of Astrazon Orange R

The following technical guide is structured to provide a definitive reference for Astrazon Orange R , synthesizing its chemical identity, nomenclature variations, and practical applications in scientific research.

A Definitive Guide to Basic Orange 22 for Research & Development

Executive Summary: The Precision of Naming

In drug development and materials science, ambiguity is a failure mode.[1] Astrazon Orange R is a commercial designation for a specific cationic cyanine dye, chemically standardized as Basic Orange 22 .[1][2][3] While often associated with the textile industry (acrylic dyeing), its delocalized cationic charge and polymethine structure make it a subject of interest in photophysical kinetics and organelle-specific targeting (mitochondrial potential).[1]

This guide deconstructs the nomenclature hierarchy of Astrazon Orange R, distinguishing it from chemically distinct analogs (e.g., Astrazon Orange G) to prevent experimental error.

The Nomenclature Matrix

The following table consolidates valid synonyms across chemical, commercial, and industrial registries. Use the CAS Registry Number as the primary identifier to bypass vendor-specific branding.[1]

| Category | Primary Identifier | Synonyms & Variations |

| Standard Identity | Basic Orange 22 | C.I. 48040, C.I.[1][2][4][5] Basic Orange 22 |

| CAS Registry | 4657-00-5 | Note: Do not confuse with 3056-93-7 (Basic Orange 21) |

| Commercial Names | Astrazon Orange R | Genacryl Orange R, Aizen Cathilon Orange RH, Nabor Orange R, Sumiacryl Orange R |

| Chemical Name (IUPAC) | 1,3,3-trimethyl-2-[(E)-2-(1-methyl-2-phenylindol-3-yl)ethenyl]indol-1-ium chloride | 3H-Indolium, 1,3,3-trimethyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl]-, chloride |

| Research Codes | NSC 4434 | Cationic Orange R |

Chemical Architecture & Mechanism

Structural Identity

Astrazon Orange R is a hemicyanine dye .[1][6] Its chromophore consists of two nitrogen-containing heterocycles (an indole and an indolium) linked by a polymethine bridge (ethylene group).[1]

The "R" vs. "G" Distinction (Critical Warning)

In dye nomenclature, suffixes indicate color shade shifts.[1]

-

Astrazon Orange R: "R" stands for Rot (Red).[1][6] It has a bathochromic shift (red-shift) due to the specific conjugation length and substituents (phenyl group on the indole).[1]

-

Astrazon Orange G: "G" stands for Gelb (Yellow).[1] This is Basic Orange 21 (CAS 3056-93-7).[1][8]

-

Risk: Substituting "G" for "R" will alter the absorption maximum (

) and fluorescence quantum yield, invalidating photophysical data.[1]

Experimental Protocols

Protocol A: Solvatochromic Characterization (Photophysics)

Context: Astrazon Orange R exhibits ultrafast internal conversion and isomerization.[1] Its fluorescence lifetime is highly sensitive to solvent viscosity and polarity, making it a candidate for microviscosity probing.[1]

Objective: Determine the

Reagents:

-

Solvents: Methanol (polar protic), DMSO (polar aprotic), Dichloromethane (non-polar).[1]

Workflow:

-

Stock Preparation: Dissolve 4.27 mg of dye in 10 mL Methanol to create a 1 mM Stock Solution. Sonicate for 5 mins to ensure complete dissolution of the chloride salt.

-

Aliquot Dilution: Dilute stock 1:100 into respective solvents (Final Concentration: 10

M).-

Why: High concentrations lead to H-aggregation, causing spectral broadening and fluorescence quenching.[1]

-

-

Spectral Scan:

-

Data Validation: If the Stokes shift is <15 nm, check for aggregation artifacts (dilute further).

Protocol B: Analytical Identification via HPLC

Context: Used to detect cationic dye contamination in food or pharmaceutical matrices (e.g., hawthorn pills).[1]

System: HPLC with Diode Array Detector (DAD).

-

Column: C18 Reverse Phase (e.g., 250 mm

4.6 mm, 5 -

Mobile Phase:

-

Gradient: 0-5 min (10% B)

20 min (90% B). -

Detection: 490 nm.[1]

Visualization of Nomenclature & Classification

The following diagram illustrates the hierarchical relationship between the chemical structure, the generic Colour Index designation, and the various commercial synonyms.

Figure 1: Hierarchical mapping of Astrazon Orange R synonyms, linking the CAS registry to commercial trade names and distinguishing it from the 'G' variant.

References

-

ResearchGate. (2014).[1] Molecular structure of Astrazon Orange-R and Ultrafast Kinetics. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. ASTRAZON ORANGE R | 4657-00-5 [chemicalbook.com]

- 3. ASTRAZON ORANGE R CAS#: 4657-00-5 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 4. echemi.com [echemi.com]

- 5. Basic Orange 22 Dyes at Best Price, High-Quality Industrial Dye for Paper, Acrylic Fiber, and Inks [dyestuff.co.in]

- 6. guidechem.com [guidechem.com]

- 7. chemscene.com [chemscene.com]

- 8. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Safe Laboratory Handling of Astrazon Orange R

This guide provides an in-depth framework for the safe handling, storage, and disposal of Astrazon Orange R (also known as C.I. Basic Orange 21) in a research and development setting. The protocols and recommendations herein are grounded in established safety principles and regulatory guidelines to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Introduction to Astrazon Orange R: Properties and Applications

Astrazon Orange R is a cationic methine dye.[1][2] It is primarily used in the textile industry for dyeing acrylic and its blended fabrics, producing a bright orange hue.[3] In the laboratory setting, its properties as a cationic dye lend it to various applications, including histological staining and as a fluorescent probe in certain biological assays. It is soluble in water and ethanol.[3]

Chemical Identity:

| Identifier | Value |

| Chemical Name | C.I. Basic Orange 21[3] |

| Synonyms | Astrazon Orange G, Cationic Orange ZH, Genacryl Orange G[2] |

| CAS Number | 3056-93-7 |

| Molecular Formula | C₂₂H₂₃ClN₂[3] |

| Molecular Weight | 350.88 g/mol [3] |

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with Astrazon Orange R is the foundation of a robust safety protocol. This dye is classified as a hazardous substance and presents multiple risks upon exposure.[2]

Toxicological Hazards

Astrazon Orange R is harmful if swallowed, inhaled, or in contact with the skin.[2] It is irritating to the eyes, respiratory system, and skin.[2]

Summary of Toxicological Data:

| Hazard | Description | GHS Classification |

| Acute Oral Toxicity | Harmful if swallowed.[2] | Acute Toxicity 4 (Oral) |

| Acute Dermal Toxicity | Harmful in contact with skin.[2] | Acute Toxicity 4 (Dermal) |

| Acute Inhalation Toxicity | Harmful if inhaled.[2] | Not specified in provided results. |

| Skin Corrosion/Irritation | Causes skin irritation. | Skin Irritation 2 |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Eye Irritation 2A |

| Respiratory/Skin Sensitization | May cause an allergic skin reaction. | Skin Sensitization 1 |

| Specific Target Organ Toxicity | May cause respiratory irritation. | STOT SE 3 (Respiratory system) |

Causality Behind Experimental Choices: The designation of Astrazon Orange R as a hazardous substance necessitates handling it with appropriate engineering controls and personal protective equipment to minimize the risk of exposure. The potential for severe eye irritation is a critical consideration, as cationic dyes can cause significant and lasting damage to ocular tissues.[2] The mechanism of eye injury from cationic dyes involves their ability to bind to and disrupt the negatively charged components of corneal epithelial cells, leading to inflammation, edema, and in severe cases, permanent opacification.[4][5]

Physical and Chemical Hazards

As a solid powder, the primary physical hazard of Astrazon Orange R is the potential for dust formation, which can lead to inhalation exposure and create a dust explosion hazard under certain conditions.[2] It is incompatible with strong oxidizing agents.[2]

Risk Assessment Matrix

A risk assessment should be performed before any new procedure involving Astrazon Orange R.

| Activity | Potential Hazard | Likelihood | Severity | Risk Level | Mitigation Measures |

| Weighing and preparing solutions | Inhalation of dust, skin/eye contact | Medium | Medium | Medium | Use a chemical fume hood or ventilated balance enclosure. Wear appropriate PPE. |

| Heating solutions | Generation of harmful vapors | Low | Medium | Low | Perform in a well-ventilated fume hood. |

| Storage | Accidental spillage, contact with incompatible materials | Low | Medium | Low | Store in a designated, well-ventilated area, away from oxidizing agents. |

| Disposal | Environmental contamination, exposure during handling | Low | High | Medium | Follow established hazardous waste disposal procedures. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to prevent exposure and ensure a safe working environment.

Engineering Controls

The primary engineering control for handling solid Astrazon Orange R is a certified chemical fume hood or a ventilated balance enclosure to minimize the inhalation of airborne particles.[1] An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

| PPE Item | Specification | Rationale |

| Gloves | Nitrile or PVC gloves.[1] | Provides a barrier against skin contact. Change gloves immediately if contaminated.[1] |

| Eye Protection | Chemical safety goggles with side shields.[1] | Protects eyes from dust particles and splashes. |

| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | An approved respirator should be used if engineering controls are not sufficient to control airborne dust.[1] | Prevents inhalation of harmful dust. |

Caption: PPE selection workflow for handling Astrazon Orange R.

Handling Procedures

-

Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is donned.

-

Weighing: Weigh the solid dye in a chemical fume hood or a ventilated enclosure to prevent the dispersion of dust.[1]

-

Solution Preparation: Add the solid dye to the solvent slowly to avoid splashing. If heating is required, do so in a fume hood.

-

General Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the dye, even if gloves were worn.[1] Remove and launder contaminated clothing before reuse.[1]

Storage Procedures

Store Astrazon Orange R in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1] Keep it segregated from incompatible materials, particularly strong oxidizing agents.[2]

Spill and Emergency Procedures

Prompt and appropriate action is crucial in the event of a spill or exposure.

Spill Cleanup

For a solid spill:

-

Evacuate the immediate area and alert others.

-

Don the appropriate PPE, including respiratory protection if necessary.

-

Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

-

Carefully scoop the material into a labeled container for hazardous waste disposal.[2]

-

Clean the spill area with soap and water.[6]

-

Dispose of all contaminated materials as hazardous waste.

Caption: General emergency response workflow for incidents involving Astrazon Orange R.

First Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

-

Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water.[1] Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Rinse the mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.[7]

Waste Disposal

All waste containing Astrazon Orange R, including the pure compound, solutions, and contaminated materials, must be disposed of as hazardous waste.

-

Collection: Collect waste in a clearly labeled, sealed container.[8]

-

Labeling: The label should include "Hazardous Waste" and the chemical name "Astrazon Orange R" or "C.I. Basic Orange 21".[8]

-

Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[8]

-

Disposal: Arrange for pickup and disposal by the institution's environmental health and safety department or a licensed hazardous waste disposal contractor.[9] Do not dispose of Astrazon Orange R down the drain or in the regular trash.[7]

Conclusion

Astrazon Orange R is a valuable chemical for various laboratory applications, but it poses significant health risks if not handled properly. By implementing the engineering controls, personal protective equipment, and procedures outlined in this guide, researchers can work with this compound safely and effectively. A strong safety culture, which includes thorough training and a commitment to following established protocols, is the most critical element in preventing laboratory accidents.

References

- Code of Federal Regulations. (n.d.). Title 40. Protection of Environment 40 CFR Pt. 261, App. IX.

-

University of Maryland. (n.d.). Chemical Waste. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

-

eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Toxicology of Dyes. Retrieved from [Link]

-

PraxiLabs. (2018, October 30). Laboratory accidents: types, causes & examples. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, December 16). Documents Related to the Hazardous Waste Listing of Dyes and Pigments. Retrieved from [Link]

- Khurana, S., et al. (2020, June 22). Chemical eye injury: pathophysiology, assessment and management. PubMed Central.

-

Federal Register. (2005, February 24). Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Dyes and/or Pigments Production Wastes.... Retrieved from [Link]

-

World dye variety. (2012, April 25). Basic Orange 21. Retrieved from [Link]

-

Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

- MDPI. (n.d.). Retinal Toxicity Induced by Chemical Agents.

- University of Lethbridge. (n.d.). Chemical Release (Spill) Response Guideline.

- PubMed Central. (2023, August 10). Chemical toxic exposures and chronic ocular pain.

Sources

- 1. cncolorchem.com [cncolorchem.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical toxic exposures and chronic ocular pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CSB Releases Investigation into 2010 Texas Tech Laboratory Accident; Case Study Identifies Systemic Deficiencies in University Safety Management Practices - Investigations - News | CSB [csb.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]

- 9. Federal Register :: Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Dyes and/or Pigments Production Wastes; Land Disposal Restrictions for Newly Identified Wastes; CERCLA Hazardous Substance Designation and Reportable Quantities; Designation of Five Chemicals as Appendix VIII Constituents; Addition of Four Chemicals to the Treatment Standards of F039 and the Universal Treatment Standards [federalregister.gov]

Unveiling the Potential of C.I. 48040 (Solvent Yellow 33) in Advanced Cellular Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of C.I. 48040, more commonly known as Solvent Yellow 33. While not a conventional stain in classical histology or pathology, its chemical nature as a quinoline-based dye imparts properties that suggest a niche yet potent application in advanced fluorescence microscopy, particularly in the realm of lipid droplet imaging. This document will elucidate the chemical and physical properties of C.I. 48040, differentiate its industrial applications from its potential in biological research, and provide a theoretical framework and a hypothetical protocol for its use as a fluorescent probe for visualizing intracellular lipid structures.

Introduction: Deconstructing C.I. 48040

C.I. 48040 is the Colour Index designation for a synthetic quinoline dye known commercially as Solvent Yellow 33.[1][2][3] Its chemical name is 2-(2-quinolyl)-1,3-indandione.[4] It is characterized as a bright, greenish-yellow dye with strong fluorescence and excellent heat and light resistance.[5]

Historically and presently, the primary applications of Solvent Yellow 33 are industrial, where it is utilized for coloring a wide array of materials including plastics (such as polystyrene, polycarbonate, and acrylic resins), polymers, waxes, oils, and lubricants.[6][7] It is crucial for the scientific researcher to understand that C.I. 48040 is not a routine histological or cytological stain and will not be found in standard staining manuals for these disciplines. Its utility in a research setting is predicated on its inherent fluorescent properties, which align with the growing field of specialized bioimaging.

The Quinoline Scaffold: A Gateway to Fluorescence Bio-imaging

The scientific potential of C.I. 48040 stems from its core chemical structure, a quinoline derivative. Quinoline-based compounds are a significant class of heterocyclic aromatic molecules that are being extensively explored as fluorescent probes in bio-imaging.[8][9] Their utility in this domain is due to several advantageous photophysical properties, including high quantum yields and sensitivity to the local microenvironment.

Recent research has highlighted the development of quinoline-based probes for the specific detection and imaging of lipid droplets within living cells.[9][10] Lipid droplets are dynamic organelles involved in lipid metabolism and storage, and their study is critical in various fields, including metabolic diseases and cancer research. The lipophilic (fat-soluble) nature of solvent dyes like Solvent Yellow 33, combined with the fluorescent properties of the quinoline scaffold, provides a strong rationale for its potential application in lipid droplet staining.

Physicochemical Properties of C.I. 48040 (Solvent Yellow 33)

| Property | Value/Description | Source |

| C.I. Name | Solvent Yellow 33 | [1][2] |

| C.I. Number | 47000 | [3] |

| CAS Number | 8003-22-3 | [1][3] |

| Chemical Class | Quinoline | [3] |

| Molecular Formula | C18H11NO2 | [3] |

| Appearance | Bright greenish-yellow powder | [3] |

| Solubility | Insoluble in water; soluble in organic solvents such as acetone, chloroform, benzene, and toluene. Slightly soluble in ethanol. | [3] |

| Key Feature | Strong fluorescence | [5] |

Proposed Mechanism of Action in Lipid Droplet Staining

The proposed mechanism for C.I. 48040 as a lipid droplet stain is based on the principles of hydrophobic interaction and fluorescence. Being a solvent dye, it is inherently lipophilic. When introduced to a cellular environment, it is expected to preferentially partition into the nonpolar, lipid-rich interiors of lipid droplets.

Once localized within the hydrophobic environment of the lipid droplet, the quinoline moiety of the molecule is expected to exhibit enhanced fluorescence compared to its state in the aqueous cytoplasm. This phenomenon, known as solvatochromism, is a common feature of fluorescent probes designed to detect nonpolar environments. The intensity of the fluorescent signal would, therefore, directly correlate with the presence and abundance of lipid droplets.

Caption: Proposed workflow of C.I. 48040 for lipid droplet staining.

Hypothetical Protocol for Fluorescent Staining of Lipid Droplets in Cultured Cells

Disclaimer: The following protocol is a theoretical workflow based on general procedures for live-cell staining with fluorescent lipid probes. Optimization will be required for specific cell types and experimental conditions.

Reagent Preparation

-

C.I. 48040 Stock Solution (1 mM): Due to its poor water solubility, a stock solution should be prepared in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). The exact molecular weight of the specific lot of C.I. 48040 should be used for accurate concentration calculation.

-

Working Solution (1-10 µM): The stock solution should be diluted in a serum-free cell culture medium or a suitable buffer (e.g., PBS) to the final working concentration. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%).

Staining Procedure

-

Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

-

Induction of Lipid Droplets (Optional): To enhance visualization, cells can be treated with oleic acid (e.g., 100-400 µM complexed to BSA) for 16-24 hours to induce the formation of lipid droplets.

-

Staining: a. Aspirate the cell culture medium. b. Wash the cells once with pre-warmed PBS. c. Add the C.I. 48040 working solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator. d. Aspirate the staining solution. e. Wash the cells twice with pre-warmed PBS.

-

Imaging: a. Add fresh, pre-warmed cell culture medium or a suitable imaging buffer to the cells. b. Image the cells using a fluorescence microscope equipped with appropriate filters. Based on its color, excitation would likely be in the blue-violet range (e.g., ~405-450 nm) and emission in the green-yellow range (e.g., ~500-550 nm). These are starting points and will need to be determined empirically.

Caption: Step-by-step hypothetical workflow for lipid droplet staining.

Considerations and Self-Validating Systems

-

Cytotoxicity: It is essential to perform a cytotoxicity assay to determine the optimal, non-toxic concentration range of C.I. 48040 for the specific cell line being used.

-

Photostability: The photostability of C.I. 48040 under imaging conditions should be assessed to avoid artifacts from photobleaching.

-

Co-localization: To validate that C.I. 48040 is indeed staining lipid droplets, a co-localization experiment with a well-established lipid droplet stain (e.g., Nile Red or BODIPY 493/503) should be performed.

-

Controls: Unstained cells and cells treated with the vehicle (e.g., DMSO) alone should be included as negative controls.

Conclusion and Future Directions

C.I. 48040 (Solvent Yellow 33) is a dye with a well-established role in industrial applications. While it is not a traditional biological stain, its chemical properties as a fluorescent quinoline derivative suggest a promising, yet largely unexplored, potential in the specialized field of fluorescence bio-imaging. Specifically, its lipophilic nature makes it a candidate for the visualization of intracellular lipid droplets. The hypothetical protocol provided in this guide serves as a starting point for researchers interested in exploring this novel application. Further research is required to validate its efficacy, optimize staining protocols, and fully characterize its photophysical properties in a cellular context. The exploration of such unconventional fluorophores could lead to the development of new tools for studying cellular metabolism and related diseases.

References

-

Fucai Chem. (n.d.). Low Price Solvent Yellow 33 Dyes Suppliers, Manufacturers, Factory. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Retrieved from [Link]

-

Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. AS Medical Media. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-(2-quinolyl)indane-1,3-dione. Retrieved from [Link]

-

XCWY Chem. (n.d.). Solvent Yellow 33. Retrieved from [Link]

-

Ranbar Dyestuff. (n.d.). Solvent Yellow 33 Quinoline Dye – Ranbar Yellow 6G. Retrieved from [Link]

-

MUSCAT AND BARKA BUSINESS TRADING CHEMICAL COMPANY. (n.d.). QUINOLINE YELLOW FOR MICROSCOPY. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A multi-photon fluorescent probe based on quinoline groups for the highly selective and sensitive detection of lipid droplets. Retrieved from [Link]

-

World dye variety. (2012). Solvent Yellow 33. Retrieved from [Link]

-

Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Solvent Yellow 33|CAS NO.8003-22-3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Solvent Yellow 33 - Toxicity of Military Smokes and Obscurants. Retrieved from [Link]

-

Precise Color. (n.d.). China Solvent Yellow 33 / CAS 8003-22-3 factory and manufacturers. Retrieved from [Link]

Sources

- 1. Fluorescent yellow, Solvent yellow 33, Solvent yellow 33 dye [xcwydyes.com]

- 2. Solvent Yellow 33 Quinoline Dye – Ranbar Yellow 6G [ranbarr.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Solvent Yellow 33 - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Low Price Solvent Yellow 33 Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 6. epsilonpigments.com [epsilonpigments.com]

- 7. China Solvent Yellow 33 / CAS 8003-22-3 factory and manufacturers | Precise Color [precisechem.com]

- 8. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. A multi-photon fluorescent probe based on quinoline groups for the highly selective and sensitive detection of lipid droplets - Analyst (RSC Publishing) [pubs.rsc.org]

Technical Guide: Astrazon Orange R (Basic Orange 22) Photostability & Imaging Protocols

Topic: Astrazon Orange R Photostability for Imaging Experiments Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide / Whitepaper

Executive Summary

Astrazon Orange R (C.I.[1][2][3][4][5] Basic Orange 22) is a cationic cyanine fluorophore widely utilized in biological imaging for its ability to target mitochondria and sense local microviscosity. Unlike rigid fluorophores (e.g., Fluorescein), Astrazon Orange R exhibits "molecular rotor" behavior, where its quantum yield is intrinsically linked to the rigidity of its environment.

This guide provides a deep technical analysis of its photophysical properties, specifically focusing on photostability mechanisms, viscosity-controlled relaxation, and optimized protocols for high-fidelity live-cell imaging.

Photophysical Profile & Mechanism

Chemical Identity & Spectral Properties

Astrazon Orange R is an indole-based polymethine cyanine dye. Its cationic nature drives its accumulation in the negatively charged mitochondrial matrix via the Nernstian equilibrium, dependent on the mitochondrial membrane potential (

| Parameter | Value | Notes |

| Common Name | Astrazon Orange R | Synonyms: Basic Orange 22, C.I. 48040 |

| Excitation Max | 470 nm | Efficiently excited by 473 nm or 488 nm lasers (Blue) |

| Emission Max | 540 nm | Green-Orange emission; fits standard FITC/GFP filters |

| Stokes Shift | ~70 nm | Moderate shift reduces self-absorption artifacts |

| Solubility | Water, Ethanol, DMSO | Stock solutions recommended in DMSO |

Viscosity-Controlled Relaxation (The "Rotor" Effect)

The photostability and brightness of Astrazon Orange R are governed by a competition between radiative decay (fluorescence) and non-radiative torsional relaxation.

-

Low Viscosity (e.g., Cytosol/Buffer): The methine bridge allows free rotation, leading to rapid internal conversion (IC) and low fluorescence quantum yield.

-

High Viscosity (e.g., Mitochondria/Membranes): Rotation is sterically hindered. The molecule is "locked" in a planar state, significantly increasing fluorescence quantum yield and altering photobleaching kinetics.

Mechanistic Diagram: Excited State Dynamics The following diagram illustrates the bifurcation between fluorescence and torsional relaxation (bleaching pathway).

Figure 1: Jablonski diagram highlighting the viscosity-dependent competition between fluorescence and non-radiative decay pathways in Astrazon Orange R.

Photostability Analysis

Mechanisms of Photobleaching

Astrazon Orange R, like many cyanines, is susceptible to oxidative photobleaching. However, its specific decay kinetics are unique due to the viscosity component described by Ley et al. (2015).

-

Isomerization-Induced Instability: In fluid environments, the dye rapidly twists into a "dark" state (TICT). While this usually leads to ground-state recovery, it increases the residence time in reactive intermediate states, making the dye vulnerable to nucleophilic attack or radical formation.

-

ROS Sensitivity: The polymethine chain is the "Achilles' heel," susceptible to cleavage by Reactive Oxygen Species (ROS), particularly singlet oxygen (

). -

Stabilization via Binding: When bound to mitochondrial membranes or DNA, the restriction of motion increases photostability by preventing the formation of the twisted intermediate state, effectively shielding the chromophore.

Comparative Stability Data

-

vs. Fluorescein (FITC): Astrazon Orange R is generally more photostable than FITC in cellular environments due to its environmental rigidity but less stable than sulfonated rhodamines (e.g., Alexa Fluor 488).

-

vs. Rhodamine 123: Comparable mitochondrial specificity, but Astrazon Orange R exhibits a faster initial "burn-in" period followed by a stable plateau.

Experimental Protocols

Live-Cell Mitochondrial Staining Workflow

This protocol is optimized to balance signal-to-noise ratio (SNR) with minimal phototoxicity.

Reagents:

-

Stock Solution: 10 mM Astrazon Orange R in DMSO (Store at -20°C, dark).

-

Working Solution: 100 nM – 500 nM in pre-warmed culture medium (phenol-red free preferred).

Step-by-Step Workflow:

-

Preparation: Dilute Stock 1:10,000 into medium to achieve ~1 µM, then dilute further to 100-200 nM .

-

Note: Concentrations >1 µM can cause quenching and mitochondrial toxicity.

-

-

Incubation: Apply to cells for 15–30 minutes at 37°C.

-

Wash (Critical): Remove staining medium. Wash 2x with warm HBSS or PBS. Replace with fresh imaging medium (e.g., Live Cell Imaging Solution).

-

Why? Washing removes the "dark" cytosolic dye fraction, enhancing the contrast of the "bright" mitochondrial fraction.

-

-

Imaging: Proceed immediately.

Workflow Diagram:

Figure 2: Optimized staining workflow for mitochondrial imaging using Astrazon Orange R.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Rapid Photobleaching | High laser power or ROS generation. | Reduce excitation power to <5%. Use pulsed excitation if available. Add antioxidants (e.g., 100 µM Trolox) to the medium. |

| High Background | Unbound dye in cytosol. | Increase wash steps. Ensure imaging medium is free of phenol red. |

| Nuclear Staining | Concentration too high or cell death. | Reduce concentration to <100 nM. Confirm cell viability (dead cells lose |

| No Signal | Loss of | Cells may be metabolically inactive. Use a positive control (e.g., MitoTracker) to verify mitochondrial health. |

Imaging Settings

-

Light Source: LED (470 nm) or Argon Laser (488 nm).

-

Filters: Standard GFP/FITC set.

-

Excitation: 460–490 nm bandpass.

-

Emission: 510–550 nm bandpass (Avoid longpass filters to reduce autofluorescence).

-

-

Detector: High-sensitivity PMT or sCMOS (low quantum yield in bulk solution requires sensitive detection).

References

-

Ley, C., Bordat, P., Di Stefano, L. H., Remongin, L., Ibrahim, A., Jacques, P., & Allonas, X. (2015).[1][6] Joint spectroscopic and theoretical investigation of cationic cyanine dye Astrazon Orange-R: Solvent viscosity controlled relaxation of excited states. Physical Chemistry Chemical Physics, 17(8), 5982–5990.[6] Link

-

Nikon MicroscopyU. Fluorochrome Data Table: Blue Excitation Filter Sets. (Accessed 2024).[7] Link

-

PubChem. Basic Orange 22 (Compound Summary). National Library of Medicine. Link

-

Bio-Synthesis Inc. Fluorochrome Absorption Emission Wavelengths. Link

Sources

- 1. Joint spectroscopic and theoretical investigation of cationic cyanine dye Astrazon Orange-R: solvent viscosity controlled relaxation of excited states - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Yellow Fluorescent Protein (YFP) Excitation | Nikon’s MicroscopyU [microscopyu.com]

- 3. US6268222B1 - Microparticles attached to nanoparticles labeled with flourescent dye - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. Blue Excitation Filter Sets | Nikon’s MicroscopyU [microscopyu.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scanR [scanr.enseignementsup-recherche.gouv.fr]

Methodological & Application

Application Note: High-Contrast Genomic & Organelle Staining with Astrazon Orange R (Basic Orange 22)

Abstract & Introduction

Astrazon Orange R , chemically identified as C.I.[1] Basic Orange 22 (CAS: 4657-00-5), is a cationic methine (cyanine) dye distinct from the more common Acridine Orange (Basic Orange 14). While historically utilized in the textile industry for its exceptional binding to anionic fibers, its application in cell biology has emerged due to its photophysical properties as a molecular rotor and cationic probe.

Unlike traditional intercalating dyes, Astrazon Orange R exhibits viscosity-dependent fluorescence. In low-viscosity environments (free solution), the molecule undergoes rapid non-radiative decay via intramolecular rotation. Upon binding to rigid biological macromolecules (nucleic acids, cytoskeletal elements) or entering high-viscosity microenvironments, this rotation is restricted, triggering a sharp increase in fluorescence quantum yield ("light-up" effect).

This protocol details the optimized workflow for using Astrazon Orange R in fixed mammalian cells , specifically targeting nuclear architecture and acidic organelle remnants with high signal-to-noise ratios.

Key Applications

-

Nuclear Counterstaining: High-affinity binding to DNA/RNA phosphate backbones.

-

Morphological Profiling: Delineation of cytoplasmic density and acidic compartments.

-

High-Throughput Screening: Cost-effective alternative to proprietary cyanine dyes.

Chemical Identity & Spectral Properties[2][3]

It is critical to distinguish Astrazon Orange R from other "Orange" dyes to ensure filter compatibility.

| Property | Specification |

| Common Name | Astrazon Orange R |

| Chemical Name | C.I.[1][2] Basic Orange 22 |

| Class | Cationic Methine / Cyanine |

| CAS Number | 4657-00-5 |

| Excitation Max | ~490 nm (Cyan/Blue) |

| Emission Max | ~575 nm (Orange/Red) |

| Solubility | Water (Moderate), Ethanol (Good), DMSO (Excellent) |

| Mechanism | Electrostatic binding + Viscosity-induced radiative decay |

Materials & Reagents

Buffer Systems

-

PBS (1X): Phosphate Buffered Saline, pH 7.4 (Ca²⁺/Mg²⁺ free).

-

Blocking Buffer: 1% BSA (Bovine Serum Albumin) in PBS.

Fixation & Permeabilization

-

Fixative: 4% Paraformaldehyde (PFA) in PBS. Note: Methanol fixation is not recommended as it dehydrates the cellular matrix, potentially altering the viscosity-dependent binding profile of the dye.

-

Permeabilization Agent: 0.1% Triton X-100 in PBS.

Dye Preparation[4]

-

Stock Solution (10 mM): Dissolve powder in anhydrous DMSO. Store at -20°C in aliquots. Protect from light.[3]

-

Working Solution (1 - 10 µM): Dilute Stock Solution in PBS immediately prior to use.

Experimental Protocol: Fixed Cell Staining

Phase 1: Cell Preparation & Fixation

Objective: Preserve cellular architecture while cross-linking proteins to retain acidic moieties.

-

Seed Cells: Culture cells on sterile glass coverslips or optical-bottom 96-well plates until 70-80% confluency.

-

Wash: Aspirate media and gently wash 1x with warm PBS (37°C) to remove serum esterases and debris.

-

Fixation: Add 4% PFA solution. Incubate for 15 minutes at Room Temperature (RT).

-

Critical: Do not over-fix (>20 mins), as excessive cross-linking can increase autofluorescence.

-

-

Wash: Aspirate PFA and wash 3x with PBS (5 mins each).

Phase 2: Permeabilization & Blocking

Objective: Allow the cationic dye to penetrate the plasma membrane and access nuclear targets.

-

Permeabilize: Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at RT.

-

Wash: Wash 2x with PBS .

-

Block (Optional but Recommended): Incubate with 1% BSA in PBS for 30 minutes.

-

Why: Cationic dyes can bind non-specifically to negatively charged glass surfaces or sticky cytoplasmic proteins. BSA blocks these low-affinity sites.

-

Phase 3: Astrazon Orange R Staining

Objective: Achieve equilibrium binding with optimal signal-to-noise ratio.

-

Preparation: Prepare a 5 µM Working Solution of Astrazon Orange R in PBS.

-

Optimization: Titrate between 1 µM and 10 µM depending on cell type density.

-

-

Stain: Apply the working solution to cover the cells completely.

-

Incubate: Incubate for 20 minutes at RT in the dark .

-

Note: Unlike DAPI, cyanine dyes often require slightly longer equilibration times to penetrate chromatin deeply.

-

-

Wash: Wash 3x with PBS (5 minutes each) to remove unbound dye.

-

Mechanism:[4] Because the dye is a "light-up" probe, background from unbound dye in PBS is lower than traditional fluorophores, but washing ensures crisp nuclear boundaries.

-

Phase 4: Mounting & Imaging

-

Mount: Mount coverslips using a non-fluorescent mounting medium (e.g., Fluoromount-G).

-

Image: Use a fluorescence microscope or confocal system.

-

Channel: Standard RFP or TRITC filter set.

-

Excitation: 488 nm or 532 nm laser lines are effective.

-

Emission: Collect signal between 560–600 nm.

-

Mechanism & Workflow Visualization

The following diagram illustrates the logical flow of the protocol and the physicochemical mechanism of the staining.

Figure 1: Experimental workflow and the "Light-Up" mechanism of Astrazon Orange R binding.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| High Background (Cytoplasm) | Non-specific electrostatic binding to RNA or proteins. | Increase washing steps or decrease dye concentration to 1 µM. Ensure BSA blocking is used. |

| Weak Nuclear Signal | Insufficient permeabilization. | Increase Triton X-100 concentration to 0.2% or extend permeabilization time. |

| Precipitation on Slide | Dye aggregation in stock solution. | Filter the working solution through a 0.22 µm syringe filter before application. |

| Rapid Photobleaching | Oxidative degradation. | Use an antifade mounting medium (e.g., ProLong Diamond). Reduce laser power. |

References

-

Chemical Identity & Properties

-

Photophysics of Cationic Cyanine Dyes

-

ResearchGate. Molecular structure of Astrazon Orange-R and Spectroscopic Investigation. Link

-

-

General Staining Mechanisms

Disclaimer: Astrazon Orange R is a potent cationic dye.[7] Always handle with Personal Protective Equipment (PPE) as basic dyes can interact with DNA and are potentially mutagenic.

Sources

- 1. ASTRAZON ORANGE R | 4657-00-5 [chemicalbook.com]

- 2. Astrazon Orange G 3056-93-7 [sigmaaldrich.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. molbiolcell.org [molbiolcell.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ASTRAZON ORANGE R | 4657-00-5 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

Application Notes and Protocols: Exploring the Potential of Astrazon Orange R in Flow Cytometry

Authored by: Senior Application Scientist

Abstract